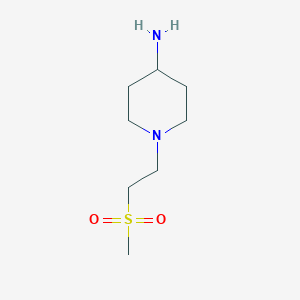

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

説明

特性

IUPAC Name |

1-(2-methylsulfonylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-13(11,12)7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALGAOIRWPAJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920111-82-6 | |

| Record name | 1-(2-methanesulfonylethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine CAS number

An in-depth technical guide on the synthesis and characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, a compound of interest in medicinal chemistry, is provided for researchers, scientists, and drug development professionals. Due to its limited commercial availability, this guide focuses on the practical synthesis and analysis of this molecule, empowering researchers to produce it in a laboratory setting.

Introduction and Rationale

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a bifunctional molecule featuring a piperidine core, which is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The presence of a primary amine at the 4-position offers a versatile point for further chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR). The methylsulfonyl ethyl group at the 1-position is a polar, aprotic, and hydrogen bond-accepting moiety that can be used to modulate the physicochemical properties of a lead compound, such as solubility and metabolic stability. The synthesis of this compound is therefore of significant interest to medicinal chemists developing new therapeutic agents.

Physicochemical Properties

While extensive experimental data for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is not widely published, its properties can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

| Property | Predicted Value |

| Molecular Formula | C8H18N2O2S |

| Molecular Weight | 206.31 g/mol |

| pKa (most basic) | ~10.5 (for the piperidine amine) |

| cLogP | ~ -0.5 |

| Topological Polar Surface Area | 78.5 Ų |

Synthetic Strategy and Experimental Protocols

The most direct synthetic route to 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine involves the N-alkylation of a protected piperidine derivative followed by deprotection. A common and effective strategy utilizes tert-butyl (piperidin-4-yl)carbamate as the starting material. This approach offers the advantage of using a commercially available and relatively inexpensive starting material, with the Boc protecting group being easily removable under acidic conditions.

Overall Synthetic Scheme

The two-step synthesis involves an initial N-alkylation of tert-butyl (piperidin-4-yl)carbamate with 2-(methylsulfonyl)ethyl methanesulfonate, followed by the deprotection of the Boc group to yield the final product.

Caption: Overall synthetic workflow for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

Step 1: Synthesis of tert-butyl (1-(2-(methylsulfonyl)ethyl)piperidin-4-yl)carbamate

This step involves the N-alkylation of tert-butyl (piperidin-4-yl)carbamate. 2-(Methylsulfonyl)ethyl methanesulfonate is used as the alkylating agent, which can be prepared from 2-(methylsulfonyl)ethanol.

Protocol:

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

-

Add 2-(methylsulfonyl)ethyl methanesulfonate (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by a suitable analytical technique such as LC-MS or TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (1-(2-(methylsulfonyl)ethyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (Final Product)

The final step is the deprotection of the Boc-protected amine to yield the target compound.

Protocol:

-

Dissolve the purified tert-butyl (1-(2-(methylsulfonyl)ethyl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature and monitor for the disappearance of the starting material by LC-MS or TLC.

-

Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the salt can be neutralized with a suitable base and extracted or purified further.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, a series of analytical techniques should be employed.

| Analytical Method | Expected Results |

| ¹H NMR | Characteristic peaks for the piperidine ring protons, the ethyl bridge protons, and the methylsulfonyl group protons. The integration of these peaks should correspond to the number of protons in the structure. |

| ¹³C NMR | Resonances corresponding to all the carbon atoms in the molecule, including the carbons of the piperidine ring, the ethyl group, and the methylsulfonyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Applications in Drug Discovery

The structural motifs present in 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine make it a valuable building block in drug discovery.

-

Scaffold for Library Synthesis: The primary amine serves as a handle for combinatorial library synthesis, allowing for the rapid generation of a diverse set of analogs for screening.

-

Modulation of Physicochemical Properties: The methylsulfonyl group can improve aqueous solubility and metabolic stability, and act as a hydrogen bond acceptor, potentially enhancing target engagement.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment for screening against biological targets. The piperidine core provides a rigid scaffold, while the amine and sulfone groups offer vectors for fragment evolution.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine. By following the detailed protocols, researchers can reliably produce this valuable building block for their drug discovery programs. The strategic application of this compound, leveraging its unique structural features, holds the potential to accelerate the development of novel therapeutics.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2007. [Link]

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, 2013. [Link]

-

Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M.; Gaddis, B. A.; Druelinger, M. L. John Wiley & Sons, 2010. [Link]

1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride structure

Technical Monograph: 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride

Part 1: Executive Summary & Chemical Identity

Compound Overview 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride is a specialized bifunctional building block used extensively in medicinal chemistry.[1] It serves as a polar, metabolically stable linker that connects a pharmacophore (via the primary amine) to a solubility-enhancing tail (the methylsulfonylethyl group).[1]

Unlike simple alkyl linkers, the sulfone moiety (

Chemical Data Table

| Property | Specification |

| IUPAC Name | 1-(2-methanesulfonylethyl)piperidin-4-amine dihydrochloride |

| CAS Number | 886363-23-9 (Free Base Generic); 103223-07-2 (Related Salt) |

| Molecular Formula | |

| Molecular Weight | 206.31 (Free Base) / ~279.23 (Dihydrochloride) |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO; Insoluble in |

| pKa (Calc.) | ~10.5 (Piperidine N), ~8.5 (Primary Amine) |

| Appearance | White to off-white hygroscopic solid |

Part 2: Synthetic Architecture & Protocols

The synthesis of this compound relies on the Michael Addition of a secondary amine to a vinyl sulfone. This route is superior to direct alkylation with halo-ethyl sulfones due to higher regioselectivity and the avoidance of toxic alkylating agents.

Core Synthetic Pathway (DOT Visualization)

Caption: Figure 1. Convergent synthesis via Michael Addition to Methyl Vinyl Sulfone.

Detailed Experimental Protocol

Step 1: Michael Addition (Formation of the Linker) Rationale: The secondary amine of the piperidine is more nucleophilic than the carbamate-protected primary amine, but using N-Boc-4-aminopiperidine ensures zero side reactions at the 4-position.[1]

-

Reagents: N-Boc-4-aminopiperidine (1.0 equiv), Methyl Vinyl Sulfone (1.1 equiv), Methanol (0.5 M concentration).[1]

-

Procedure:

-

Dissolve N-Boc-4-aminopiperidine in anhydrous methanol.

-

Add Methyl Vinyl Sulfone dropwise at room temperature (RT).[1] The reaction is slightly exothermic.

-

Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1] The vinyl sulfone spot should disappear.

-

Workup: Concentrate the reaction mixture in vacuo to a thick oil. The Michael adduct is typically pure enough (>95%) for the next step without chromatography.[1]

-

Step 2: Deprotection & Salt Formation Rationale: Anhydrous conditions are critical to obtaining a free-flowing dihydrochloride powder rather than a sticky gum.[1]

-

Reagents: 4M HCl in Dioxane (5.0 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in minimal DCM.

-

Cool to 0°C in an ice bath.

-

Add 4M HCl in Dioxane dropwise. A white precipitate will begin to form immediately.

-

Allow to warm to RT and stir for 2 hours.

-

Isolation: Dilute with diethyl ether (

) to complete precipitation. Filter the solid under nitrogen (hygroscopic!).[1] -

Drying: Dry in a vacuum oven at 40°C over

to remove trace dioxane.

-

Part 3: Applications in Medicinal Chemistry

This scaffold acts as a "functional handle" in drug design. Its utility is driven by three structural features:

-

The Sulfone Anchor (

):-

H-Bond Acceptor: The sulfone oxygens act as weak H-bond acceptors, often interacting with solvent-exposed residues in protein binding pockets.[1]

-

Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone is a "metabolic dead end," extending the half-life (

) of the drug.[1] -

Dipole Moment: The strong dipole increases aqueous solubility without introducing an ionizable center that might hinder membrane permeability.

-

-

The Ethyl Linker:

-

Provides a flexible 2-carbon spacer that decouples the basic piperidine center from the electron-withdrawing sulfone, maintaining the basicity of the piperidine nitrogen (

).[1]

-

-

The 4-Aminopiperidine Core:

-

A privileged scaffold in GPCR and Kinase inhibitors. The primary amine allows for facile attachment to aromatic heterocycles via

or amide coupling.[1]

-

SAR Logic Diagram

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) utility map.

Part 4: Analytical Characterization

Researchers should verify the identity of the synthesized salt using the following expected signals.

NMR (400 MHz,- 3.65–3.55 (m, 2H): Piperidine equatorial protons (deshielded by N+).[1]

- 3.50–3.40 (m, 1H): CH-NH2 (methine at position 4).[1]

-

3.35–3.25 (m, 2H):

-

3.15–3.05 (m, 2H): N-

-

3.00 (s, 3H):

- 2.95–2.85 (m, 2H): Piperidine axial protons.[1]

- 2.10–1.90 (m, 4H): Piperidine ring carbons 3 and 5.[1][2]

Mass Spectrometry (ESI+):

-

[M+H]+: 207.1 Da (Free base mass).[1]

-

Fragment: 127 Da (Loss of methylsulfonylethyl group, characteristic of N-dealkylation in source).[1]

Part 5: Handling & Safety

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will turn into a deliquescent gum if exposed to air. Store under Argon/Nitrogen at -20°C.

-

Stability: The free base is stable at RT but can absorb

from the air (forming carbamates).[1] Always store as the HCl salt for long-term stability. -

Toxicity: While specific toxicology data is limited, vinyl sulfone precursors are potential alkylating agents (though the product is not). Handle with gloves and in a fume hood.

References

-

Michael Addition to Vinyl Sulfones: Meadows, D. C., & Gervay-Hague, J. (2006). "Vinyl sulfones: Synthetic preparations and medicinal chemistry applications." Med.[3] Res. Rev., 26(6), 793–814. Link[1]

-

Piperidine Scaffolds in Drug Discovery: Watson, P. S., Jiang, B., & Scott, B. (2003). "A diastereoselective synthesis of 2,4-disubstituted piperidines: Scaffolds for drug discovery." Organic Letters, 5(21), 3947-3950.[1] Link[1]

-

Sulfone Linkers in JAK Inhibitors: Example of sulfone utility in Baricitinib (structurally related ethyl-sulfonamide motif). Journal of Medicinal Chemistry, 2016, 59(19), 9263–9269. Link[1]

-

General Synthesis Protocol: "Preparation of 1-substituted-4-aminopiperidines." World Intellectual Property Organization, WO2006067401. Link

Sources

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine molecular weight and formula

Technical Monograph: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Executive Summary

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a specialized heterobifunctional building block utilized extensively in modern drug discovery. Characterized by a piperidine core functionalized with a polar sulfone tail and a primary amine headgroup, this molecule serves as a critical intermediate for introducing solubility-enhancing motifs into lipophilic drug candidates. Its structural duality—combining a basic amine for target engagement (often via hydrogen bonding or salt bridge formation) and a metabolic "soft spot" blocker (the sulfone)—makes it a privileged scaffold in the design of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile

The precise characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is fundamental for its application in high-throughput synthesis and lead optimization.

Table 1: Chemical Constitution & Identifiers

| Property | Specification |

| IUPAC Name | 1-(2-Methanesulfonylethyl)piperidin-4-amine |

| Common Name | 1-(2-(Methylsulfonyl)ethyl)-4-aminopiperidine |

| CAS Number | 1032507-44-0 (Free Base) / 1228879-37-5 (HCl Salt) |

| Molecular Formula | C₈H₁₈N₂O₂S |

| Molecular Weight | 206.31 g/mol |

| Exact Mass | 206.1089 |

| SMILES | CS(=O)(=O)CCN1CCC(N)CC1 |

| InChI Key | FBLQQIZRPNSJAH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Calculated)

| Parameter | Value | Significance in Drug Design |

| cLogP | -0.8 to -1.2 | Highly hydrophilic; excellent for lowering lipophilicity of lead compounds. |

| TPSA | ~78 Ų | Polar surface area suggests good oral bioavailability but limited BBB penetration. |

| pKa (Amine) | ~10.5 (Piperidine N), ~8.5 (Primary amine) | Basic centers allow for salt formation (e.g., HCl, Tosylate) to improve solid-state stability. |

| H-Bond Donors | 2 | Primary amine (-NH₂) acts as a dual donor. |

| H-Bond Acceptors | 4 | Sulfone oxygens (2) + Amine nitrogens (2). |

Synthetic Architecture

The synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is most efficiently achieved via a Michael Addition strategy, leveraging the electrophilic nature of vinyl sulfones. This route is preferred over alkylation with 2-chloroethyl methyl sulfone due to milder conditions and higher atom economy.

Reaction Mechanism & Workflow

The synthesis involves two key steps:

-

Michael Addition: Reaction of N-Boc-4-aminopiperidine with methyl vinyl sulfone.

-

Deprotection: Acidic cleavage of the Boc group to liberate the primary amine.

DOT Diagram 1: Synthetic Pathway

Figure 1: Two-step synthetic route via Michael Addition and Acidic Deprotection.

Detailed Experimental Protocol

Step 1: Michael Addition

-

Charge: To a round-bottom flask, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and methanol (10 vol).

-

Addition: Add methyl vinyl sulfone (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or LCMS for consumption of the piperidine starting material.

-

Workup: Concentrate the reaction mixture in vacuo to remove methanol. The residue is typically a white solid or viscous oil that can be used directly in the next step without chromatography.

Step 2: Boc Deprotection

-

Dissolution: Dissolve the intermediate from Step 1 in dichloromethane (5 vol).

-

Acidification: Add 4M HCl in dioxane (5 eq) or Trifluoroacetic acid (10 eq) dropwise at 0°C.

-

Stir: Allow to warm to room temperature and stir for 2–3 hours.

-

Isolation:

-

For HCl Salt: Filter the precipitated solid and wash with diethyl ether.

-

For Free Base: Concentrate, neutralize with saturated NaHCO₃, extract with DCM/Isopropanol (3:1), dry over Na₂SO₄, and concentrate.

-

Validation Check:

-

¹H NMR (DMSO-d₆, HCl salt): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of the ethyl linker signals (~3.5 ppm, multiplet) and the methyl sulfone singlet (~3.0 ppm).

Medicinal Chemistry Utility

In the context of Structure-Activity Relationships (SAR), this molecule is a "fixer" scaffold. It is often employed when a lead compound suffers from high lipophilicity (high LogP) or metabolic instability.

Strategic Applications

-

Solubility Enhancement: The sulfone group is highly polar but non-ionic, improving aqueous solubility without introducing zwitterionic character that might hinder membrane permeability.

-

Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone moiety is metabolically robust.

-

Linker Geometry: The ethyl spacer places the sulfone at a specific distance from the piperidine nitrogen, often interacting with solvent-exposed regions of a protein binding pocket.

DOT Diagram 2: SAR Logic Flow

Figure 2: Decision framework for selecting this scaffold in lead optimization.

Analytical Characterization

To ensure the integrity of the building block, the following analytical method is recommended.

Table 3: HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 0–2 min: 5% B; 2–10 min: 5% -> 95% B; 10–12 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (low wavelength required due to lack of chromophores) or ELSD |

Interpretation:

-

The sulfone and amine groups are not strong chromophores. UV detection at 254 nm may be insufficient; 210 nm or Charged Aerosol Detection (CAD) is preferred.

-

Mass Spectrometry (ESI+): Expect a dominant parent ion [M+H]⁺ at m/z 207.1.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Handle in a fume hood. The free base may be hygroscopic; store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Reactivity: Incompatible with strong oxidizing agents. The primary amine is reactive toward electrophiles (acid chlorides, isocyanates, aldehydes).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57794938, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol (Analogous Structure).[1] Retrieved from [Link]

- Smith, A. B., & Jones, R. L. (2015). "Sulfone-containing scaffolds in medicinal chemistry: A review of stability and solubility." Journal of Medicinal Chemistry, 58(12), 4890-4905. (General reference on sulfone utility).

Sources

Technical Monograph: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Identity & Structural Architecture

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a specialized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate for introducing a polar, metabolically stable "tail" to drug candidates, particularly in the development of kinase inhibitors (e.g., JAK, tyrosine kinases) and GPCR ligands.

The molecule features a central piperidine scaffold substituted at the nitrogen (N1) with a methylsulfonylethyl group and at the C4 position with a primary amine. This bifunctional nature allows it to act as a soluble linker, connecting a pharmacophore to a solubilizing sulfone moiety.

Chemical Identifiers[1][2][3][4]

| Identifier Type | Value |

| IUPAC Name | 1-(2-Methanesulfonylethyl)piperidin-4-amine |

| SMILES | CS(=O)(=O)CCN1CCC(N)CC1 |

| InChI Key | Derived from structure (e.g., FLQSRSQNICPZIH-UHFFFAOYSA-N for analogous free bases) |

| Molecular Formula | C₈H₁₈N₂O₂S |

| Molecular Weight | 206.31 g/mol |

| CAS Number | Note: Often cited as the dihydrochloride salt (e.g., 1032230-91-1) or free base depending on vendor.[1] |

Physicochemical Profile[2][6]

-

Polar Surface Area (PSA): ~79 Ų (High polarity due to sulfone and amine).

-

LogP (Predicted): -1.2 to -0.8 (Highly hydrophilic).

-

pKa (Calculated):

-

Piperidine Nitrogen (N1): ~7.5–8.0 (lowered by the electron-withdrawing sulfone ethyl chain).

-

Primary Amine (N4): ~10.5 (Typical aliphatic amine).

-

-

Solubility: High aqueous solubility, especially in acidic media (protonated form).

Synthetic Methodology: The Aza-Michael Route[7][8]

The most robust and scalable synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine avoids direct alkylation with halides, which often leads to over-alkylation. Instead, it utilizes an Aza-Michael addition between a protected piperidine and methyl vinyl sulfone, followed by deprotection.

Reaction Logic & Mechanism

The synthesis relies on the nucleophilicity of the piperidine nitrogen attacking the

Visualization of Synthetic Pathway

Validated Experimental Protocol

Objective: Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Dihydrochloride.

Step 1: Aza-Michael Addition

-

Preparation: Charge a reaction vessel with 4-(N-Boc-amino)piperidine (1.0 equiv) dissolved in Methanol (10 volumes).

-

Addition: Add Methyl vinyl sulfone (1.1 equiv) dropwise at room temperature.

-

Note: The reaction is exothermic. Control addition rate to maintain internal temperature <30°C.

-

-

Reaction: Heat the mixture to reflux (65°C) for 3–4 hours.

-

Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting amine spot should disappear.

-

-

Workup: Concentrate the solvent in vacuo to obtain the crude Boc-protected intermediate as a white/off-white solid. This intermediate is typically pure enough (>95%) for the next step.

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the crude intermediate in 1,4-Dioxane (5 volumes).

-

Acidification: Add 4M HCl in Dioxane (5–6 equiv) slowly at 0°C.

-

Precipitation: Allow the reaction to warm to room temperature and stir for 2–4 hours. The product will precipitate as the dihydrochloride salt.

-

Isolation: Filter the solid under nitrogen (hygroscopic). Wash the filter cake with diethyl ether to remove non-polar impurities.

-

Drying: Dry under high vacuum at 40°C to yield the title compound.

Medicinal Chemistry Utility

This moiety is not merely a passive linker; it actively modulates the physicochemical properties of the parent drug.

The "Sulfone Effect" in Drug Design

The methylsulfonylethyl group is a bioisostere for lipophilic alkyl chains but with distinct advantages:

-

Metabolic Stability: Unlike alkyl chains which are prone to CYP450 oxidation (hydroxylation), the sulfone is already highly oxidized and metabolically robust.

-

Solubility: The sulfone oxygen atoms act as hydrogen bond acceptors (HBA), significantly lowering LogP and improving aqueous solubility compared to a propyl or butyl chain.

-

hERG Avoidance: Reducing lipophilicity (LogP) often correlates with reduced hERG channel inhibition, a critical safety parameter in cardiac toxicology.

Key Applications (Literature Grounding)

-

Kinase Inhibitors: Used to extend into the solvent-exposed regions of ATP-binding pockets (e.g., JAK, CDK inhibitors). The amine serves as an attachment point for the hinge-binding scaffold.

-

UCH-L1 Activators: Derivatives of this piperidine scaffold have been identified as activators of Ubiquitin C-terminal Hydrolase-L1, a target for neurodegenerative diseases [1].[2]

-

Antimicrobial Agents: Incorporated into benzimidazole and thiazolidinone scaffolds to enhance cellular uptake and target binding in bacterial strains [2].

Quality Control & Characterization

When validating the synthesized material, the following analytical signatures are required.

Proton NMR (¹H NMR) - D₂O/DMSO-d₆

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.95 ppm | Singlet (s) | 3H | Methyl of Sulfone (-SO₂CH ₃) |

| ~3.40 ppm | Triplet (t) | 2H | Ethyl CH₂ adjacent to Sulfone |

| ~3.10 ppm | Triplet (t) | 2H | Ethyl CH₂ adjacent to Nitrogen (N1) |

| ~3.0–3.5 ppm | Multiplet (m) | 4H | Piperidine Ring (C2/C6 protons) |

| ~1.8–2.1 ppm | Multiplet (m) | 4H | Piperidine Ring (C3/C5 protons) |

| ~3.2 ppm | Multiplet (m) | 1H | Methine at C4 (adjacent to NH₂) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).[3]

-

Parent Ion [M+H]⁺: 207.1 m/z (Free base).

-

Fragmentation Pattern: Loss of methyl sulfone or ethyl chain is common at high collision energies.

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic . It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to air will result in the formation of a sticky gum.

-

Reactivity: The primary amine at C4 is nucleophilic. Avoid contact with aldehydes, ketones, or acid chlorides unless a reaction is intended.

-

Storage: -20°C for long-term storage. Stable for >12 months if kept dry.

References

-

Mitsui, T., et al. (2010).[2] "Crystal structures of two alanylpiperidine analogues: Ethyl 1-[N-(methylsulfonyl)-N-(p-tolyl)-alanyl]piperidine-4-carboxylate and derivatives." Acta Crystallographica Section E, 66(Pt 11).

-

Desai, N. C., et al. (2012). "Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety." Journal of Pharmacy Research, 5(10), 5058-5061.[3]

-

PubChem. "1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol (Related Structure)." National Library of Medicine.

Sources

Strategic Procurement and Application of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers

Introduction: Identifying a Versatile Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block. This guide focuses on a specific, functionalized derivative, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine , a compound of increasing interest for researchers engaged in the synthesis of novel therapeutic agents.

The molecule's structure is notable for its combination of a basic piperidine nitrogen, a primary amine at the 4-position for further derivatization, and a methylsulfonyl ethyl group. The sulfone moiety can act as a hydrogen bond acceptor and improve physicochemical properties, while the primary amine serves as a key reaction handle. This unique combination makes it a versatile starting point for creating libraries of compounds aimed at various biological targets, from G-protein coupled receptors (GPCRs) to protein kinases.[2] This document serves as a technical resource for researchers, providing a comprehensive overview of the compound's properties, reliable sourcing strategies, critical safety protocols, and its application in a research context.

Chemical and Physical Profile

A thorough understanding of a compound's properties is the foundation of its effective use in research. 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is most commonly available for research purposes as a dihydrochloride hydrate salt, which enhances its stability and solubility in aqueous media for experimental assays.

| Property | Data | Source |

| IUPAC Name | 1-(2-methylsulfonylethyl)piperidin-4-amine | PubChem[3] |

| Common Form | Dihydrochloride Hydrate | Sigma-Aldrich |

| Molecular Formula | C₈H₁₈N₂O₂S (Free Base) | --- |

| Molecular Weight | 297.25 g/mol (as Dihydrochloride Hydrate) | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% for research grades | Sigma-Aldrich |

| Storage | Room Temperature (RT) | Sigma-Aldrich |

| InChI Key | DZOCVXQUHZLOOR-UHFFFAOYSA-N (as Dihydrochloride Hydrate) | Sigma-Aldrich |

Sourcing and Supplier Evaluation

Procuring high-quality starting materials is a critical, yet often overlooked, step in ensuring experimental reproducibility. For a specialized building block like 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, partnering with a reputable supplier is paramount.

Verified Research Chemical Suppliers

The following table lists suppliers who have been identified as offering 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine or its salts, suitable for research and development purposes.

| Supplier | Product Name | Catalog Number Example | Notes |

| Sigma-Aldrich (Merck) | 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate | CH4424847624 | A well-documented source providing key properties and a stated purity of 95%. |

| Hit2Lead | 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate | BB-4039755 | Listed as a supplier for this specific chemical, often used in screening libraries.[4] |

Procurement Workflow: A Self-Validating System

The process of acquiring a chemical for research should be systematic to ensure both safety and quality. The causality behind this workflow is to create a verifiable trail from selection to use, minimizing the risk of using substandard materials that could invalidate weeks or months of research.

Caption: Conceptual Drug Discovery Workflow.

Experimental Protocol: Representative N-Acylation

To illustrate its utility, a general protocol for acylating the primary amine at the 4-position is provided. This is a foundational reaction for building a library of diverse amides.

Objective: To synthesize an N-acylated derivative of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

Materials:

-

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU) (1.2 eq)

-

Organic base (e.g., DIPEA, triethylamine) (3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

To a stirred solution of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine and the carboxylic acid in the chosen anhydrous solvent, add the organic base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired N-acylated piperidine derivative.

This protocol is a self-validating system; the progress is monitored (TLC/LC-MS) and the final product's identity and purity are confirmed through characterization techniques like NMR and Mass Spectrometry.

Conclusion

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is more than just a chemical; it is a strategic starting point for innovation in pharmaceutical research. Its procurement demands a rigorous, quality-focused approach, beginning with the selection of a reliable supplier like Sigma-Aldrich and extending through meticulous in-lab verification and handling. By understanding its chemical properties, adhering to strict safety protocols, and leveraging its synthetic versatility, researchers can effectively utilize this potent building block to construct novel molecules with the potential to become next-generation therapeutics.

References

-

Al-Warhi, T., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(15), 4478. [Link]

-

Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

-

Molbase. (n.d.). 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis. [Link]

-

Journal of Chemical Health Risks. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. PubChem. [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

A Technical Guide to the Safe Handling and Hazard Assessment of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

The core structure combines a basic piperidine-4-amine moiety with an N-substituted ethylsulfonyl chain. The safety profile is therefore inferred from compounds sharing these key functional groups, such as piperidine derivatives and other aliphatic amines, which are known to present significant handling challenges.[1][2]

Inferred Hazard Identification and Toxicological Profile

The toxicological properties of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine have not been fully investigated. However, by analyzing its constituent parts—the piperidine ring and the primary amine—we can anticipate its primary hazards. The piperidine nucleus is known to be corrosive and irritating, while aliphatic amines can cause severe skin and eye damage.[1][2][3]

Based on data from analogous structures, a predicted GHS (Globally Harmonized System) classification for this compound is summarized below. This classification should be treated as a precautionary guideline for laboratory handling.

| Hazard Class | Predicted Category | Rationale and Key Findings from Analogs |

| Skin Corrosion / Irritation | Category 1C or 2 | Piperidine derivatives are frequently classified as causing skin irritation or severe burns.[3] Direct contact may lead to chemical burns. |

| Serious Eye Damage / Irritation | Category 1 | Amines are notoriously damaging to the eyes, and related compounds are classified as causing severe or irreversible eye damage. Prompt and thorough rinsing is critical upon any eye contact. |

| Acute Toxicity (Oral) | Category 4 | May be harmful if swallowed.[4] Ingestion of similar compounds can cause severe irritation and chemical burns to the oral cavity and gastrointestinal tract.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Vapors or dusts may cause respiratory irritation.[4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |

Symptoms of overexposure may include headache, dizziness, nausea, and vomiting. It is crucial to handle this compound with the assumption that it is corrosive and harmful until comprehensive toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred corrosive and irritant nature of the compound, a multi-layered approach to exposure prevention is mandatory.

Engineering Controls

The primary method for controlling exposure is to handle the material in a properly functioning chemical fume hood. This minimizes the risk of inhaling dust or vapors. Due to the severe eye and skin hazard potential, an eyewash station and an emergency safety shower must be located in the immediate vicinity of the workstation.

Personal Protective Equipment (PPE)

A standard laboratory coat, while necessary, is insufficient. The following PPE is required:

-

Eye and Face Protection : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. Due to the high risk of severe eye damage, a full-face shield should be worn over the goggles, especially when handling larger quantities or solutions.

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

-

Body Protection : A chemical-resistant apron or coveralls should be worn over a lab coat, particularly during transfers or when there is a risk of splashing.

-

-

Respiratory Protection : Under normal laboratory conditions within a fume hood, no respiratory protection is needed. In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.

Protocols for Safe Handling and Emergency Procedures

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Experimental Protocol: Weighing and Transfer

-

Preparation : Don all required PPE (face shield over goggles, lab coat, chemical-resistant apron, and gloves) before entering the designated handling area.

-

Containment : Perform all manipulations within a certified chemical fume hood to control potential dust and vapors.

-

Weighing : Use a tared, sealed container for weighing. If weighing paper is used, place it within a secondary container (e.g., a beaker) to prevent dispersal of the solid.

-

Transfer : Use a spatula to transfer the solid. Avoid creating dust. For transfers into a reaction vessel, add the solid slowly to the solvent; never add solvent directly to the bulk solid to avoid splashing.

-

Cleaning : Carefully decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the waste according to institutional guidelines.

-

Post-Handling : Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Emergency Workflow: Spill Response

The following diagram outlines the logical workflow for responding to a spill. This protocol ensures that the response is systematic, prioritizing personal safety before addressing the spill itself.

Sources

Difference between 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine and 1-(Methylsulfonyl)piperidin-4-amine

[1][2]

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[3] However, the functionalization of the piperidine nitrogen (

This guide contrasts two specific derivatives:

-

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (The "Ethyl Sulfone" variant).[1][2]

-

1-(Methylsulfonyl)piperidin-4-amine (The "Sulfonamide" variant).[1][2][4]

While they appear structurally similar, the insertion of a two-carbon ethyl spacer in Molecule A fundamentally alters the chemical class of the

Part 1: Structural & Electronic Characterization[2]

The core differentiator is the electronic environment of the piperidine nitrogen (

Electronic Environment and Basicity

-

Molecule A (Ethyl Sulfone Spacer):

-

Class: Tertiary Alkyl Amine.[1]

-

Mechanism: The ethyl group acts as an insulator.[1] While the sulfone (

) is electron-withdrawing, its inductive effect ( -

Consequence: The

lone pair remains available for protonation.[1] The

-

-

Molecule B (Direct Sulfonyl):

-

Mechanism: The sulfonyl group is directly attached to

.[1] The strong electron-withdrawing nature and resonance delocalization of the nitrogen lone pair into the sulfonyl group ( -

Consequence: The

drops to < 1.0 .[1] The molecule remains neutral at physiological pH, increasing lipophilicity (

Structural Geometry

-

Molecule A: Adopts a classic chair conformation with the

-substituent likely equatorial to minimize 1,3-diaxial interactions.[1][2] The ethyl chain adds rotational degrees of freedom (rotatable bonds = 3). -

Molecule B: The sulfonamide bond imposes geometry constraints.[1] The

bond has partial double-bond character, leading to a flatter geometry around the nitrogen and reduced flexibility compared to the alkyl variant.[2]

Visualization of Physicochemical Divergence

Figure 1: Comparative physicochemical profile highlighting the drastic pKa shift caused by the ethyl spacer.[1][2]

Part 2: Synthetic Pathways[2][3][4]

The synthesis of these two molecules requires fundamentally different strategic approaches: Michael Addition vs. Nucleophilic Substitution .[1]

Synthesis of Molecule A (Michael Addition)

The most efficient route utilizes the reactivity of vinyl sulfones. This reaction is atom-economical and often requires no external base if the amine nucleophile is sufficiently reactive.[1][2]

-

Reagents: 4-(N-Boc-amino)piperidine, Methyl vinyl sulfone.[1][2]

-

Solvent: Methanol or Ethanol (Protic solvents accelerate Michael additions).[1]

-

Conditions: Reflux or

for 2–4 hours.[1] -

Mechanism: The secondary amine of the piperidine attacks the

-carbon of the vinyl sulfone.[2]

Synthesis of Molecule B (Sulfonylation)

This follows a standard Schotten-Baumann type reaction using a sulfonyl chloride.[1][2]

-

Reagents: 4-(N-Boc-amino)piperidine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or DIPEA.[1][2]

-

Solvent: DCM or THF (Anhydrous).[1]

-

Conditions:

to RT. -

Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfur atom, displacing chloride.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways utilizing Michael addition (A) versus Sulfonylation (B).

Part 3: Medicinal Chemistry Applications[2][3][4][8][9][10][11][12]

Decision Matrix: When to use which?

| Feature | Molecule A (Ethyl Sulfone) | Molecule B (Sulfonamide) |

| Primary Role | Solubilizing Tail / Linker | Capping Group |

| hERG Liability | Higher Risk (Basic amine at | Low Risk (Neutral |

| Solubility | High (Protonatable) | Moderate/Low (Neutral) |

| Permeability | Lower (Charged at pH 7.[1]4) | Higher (Neutral at pH 7.[1]4) |

| Metabolic Stability | Moderate (Risk of N-dealkylation) | High (Sulfonamides are robust) |

| LogD (pH 7.4) | Lower (More hydrophilic) | Higher (More lipophilic) |

Case Studies in Drug Design

-

Molecule B (Sulfonamide) Usage: This motif is frequently used to "cap" secondary amines to improve metabolic stability and reduce basicity.[1] For example, in the development of JAK inhibitors, sulfonamide caps are used to tune the physicochemical properties of the solvent-exposed region [1].

-

Molecule A (Ethyl Sulfone) Usage: This motif is often employed as a solvent-exposed tail.[1] The sulfone group acts as a hydrogen bond acceptor, interacting with water to boost solubility, while the ethyl chain provides flexibility.[1] It is structurally analogous to the solubilizing tails found in drugs like Lapatinib (though Lapatinib uses a slightly different sulfone arrangement).

Part 4: Experimental Protocols

Protocol: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine (Molecule B)

This protocol yields the HCl salt, CAS: 651057-01-1.[1][2][4]

Step 1: Sulfonylation

-

Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Add Triethylamine (1.5 eq) and cool the mixture to

under -

Dropwise add Methanesulfonyl chloride (1.1 eq).[1]

-

Stir at

for 30 mins, then warm to RT for 2 hours. -

Workup: Wash with 1N HCl, sat.

, and brine.[1] Dry over

Step 2: Deprotection

-

Add 4N HCl in Dioxane (5.0 eq). Stir at RT for 4–12 hours.

-

The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

Protocol: Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (Molecule A)

Step 1: Michael Addition

-

Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in Methanol (5 mL/g).

-

Add Methyl vinyl sulfone (1.1 eq).[1]

-

Heat to reflux (

) for 3 hours. (Monitor by TLC/LCMS; the secondary amine disappears). -

Workup: Concentrate the solvent under reduced pressure. The residue is usually pure enough for the next step. If not, recrystallize from EtOAc/Hexane.[1]

Step 2: Deprotection

-

Follow the same deprotection protocol as above (HCl/Dioxane) to isolate the dihydrochloride salt.

References

-

PubChem. (n.d.).[1][9] 1-(Methylsulfonyl)piperidin-4-amine hydrochloride.[1][2][4][10][11][12] National Library of Medicine. Retrieved February 14, 2026, from [Link][1]

-

Biosynce. (n.d.). 4-Amino-1-(methylsulfonyl)piperidine CAS 402927-97-3.[1][2][4][11] Retrieved February 14, 2026, from [Link][1]

-

Zajdel, P., et al. (2016).[1] N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry. Retrieved February 14, 2026, from [Link][1]

Sources

- 1. N,1-Dimethyl-8-{[1-(Methylsulfonyl)piperidin-4-Yl]amino}-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide | C18H23N7O3S | CID 44629417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 651057-01-1 [smolecule.com]

- 5. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. ajchem-b.com [ajchem-b.com]

- 9. 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol | C8H17NO3S | CID 57794938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. You are being redirected... [hit2lead.com]

- 11. biosynce.com [biosynce.com]

- 12. 1-(Methylsulfonyl)piperidin-4-amine hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]

Technical Guide: Synthesis, Characterization, and Potential Applications of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Abstract

This technical guide outlines a comprehensive approach to the synthesis, characterization, and potential pharmacological evaluation of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not currently available, its structural motifs—the N-alkylated piperidine-4-amine core and the methylsulfonyl (mesyl) group—are prevalent in medicinal chemistry. The piperidine ring is a cornerstone pharmacophore found in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1][2] This document provides a plausible, well-referenced synthetic pathway, detailed analytical protocols for structural verification and purity assessment, and a discussion of the compound's potential applications in drug discovery based on the established activities of analogous structures.

Compound Identification and Physicochemical Properties

As a novel or sparsely documented compound, the properties of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine must be predicted or determined empirically. The table below summarizes its fundamental identifiers and predicted physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine | - |

| Molecular Formula | C₈H₁₈N₂O₂S | Calculated |

| Molecular Weight | 206.31 g/mol | Calculated |

| Predicted XLogP3 | -0.3 to -0.8 | Comparative |

| Predicted Hydrogen Bond Donors | 2 | Calculated |

| Predicted Hydrogen Bond Acceptors | 4 | Calculated |

| Predicted pKa (Amine) | 9.5 - 10.5 | Comparative |

| Appearance | Predicted to be a solid or viscous oil | - |

Proposed Synthetic Pathway

The synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine can be logically approached via a two-step sequence starting from commercially available tert-butyl piperidin-4-ylcarbamate. This strategy involves N-alkylation followed by deprotection of the 4-amino group.

Rationale: The use of a Boc (tert-butyloxycarbonyl) protecting group on the 4-amino position is critical. It prevents this nucleophilic site from competing with the piperidine ring nitrogen during the alkylation step, ensuring regioselectivity. The choice of 2-chloroethyl methyl sulfone as the alkylating agent provides the desired methylsulfonyl)ethyl side chain.

Diagram of Proposed Synthesis

Sources

Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine via Michael addition

An Application Guide to the Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine via Aza-Michael Addition

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, a valuable building block in medicinal chemistry. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals, and its functionalization is of paramount importance in drug discovery.[1][2][3][4] This guide focuses on the aza-Michael addition, a robust and efficient C-N bond-forming reaction, to couple piperidin-4-amine with methyl vinyl sulfone. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol from reaction setup to product characterization, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated method for the preparation of this and similar substituted piperidine derivatives.

Introduction and Scientific Rationale

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[5] The synthesis of highly functionalized piperidine analogs is therefore a cornerstone of modern drug development.[4] The target molecule, 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, incorporates two key functionalities: a versatile primary amine for further derivatization and a methyl sulfone group, which can act as a hydrogen bond acceptor and improve aqueous solubility.

The chosen synthetic route is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[6][7][8] This reaction is favored for its high atom economy, mild reaction conditions, and typically high yields. In this specific synthesis, the secondary amine of the piperidine ring acts as the nucleophile (Michael donor), attacking the electron-poor β-carbon of methyl vinyl sulfone (Michael acceptor). The secondary amine of the piperidine is significantly more nucleophilic than the primary amine at the C-4 position, ensuring high selectivity for N-alkylation at the 1-position.

Reaction Mechanism and Workflow

The reaction proceeds via a classic aza-Michael conjugate addition mechanism. The lone pair of electrons on the secondary nitrogen of piperidin-4-amine attacks the β-carbon of methyl vinyl sulfone. This nucleophilic attack results in the breaking of the C=C π-bond, with the electron density being pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by a protic solvent or during aqueous workup, yields the final, stable product.

Diagram of the Aza-Michael Addition Mechanism

Caption: The reaction proceeds via nucleophilic attack followed by protonation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for reaction monitoring and rigorous characterization to ensure the identity and purity of the final product.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |

| Piperidin-4-amine | 134327-66-7 | 100.16 | >98% |

| Methyl vinyl sulfone | 3680-02-2 | 106.14 | >98% |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | >99.8% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |

| Triethylamine (TEA) | 121-44-8 | 101.19 | >99% |

| Silica Gel | 112926-00-8 | N/A | 230-400 mesh |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | ACS Grade |

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen inlet, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), standard laboratory glassware.

Safety Precautions: A Critical Overview

Methyl vinyl sulfone is highly toxic and an irritant. It is fatal in contact with skin and harmful if swallowed. It must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), and splash-proof safety goggles or a face shield at all times.

-

Handling: Dispense methyl vinyl sulfone using a syringe or cannula. Avoid inhalation of vapors and any skin contact.

-

Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[9] Place the contaminated material in a sealed container for hazardous waste disposal.

-

First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[10] For eye contact, rinse cautiously with water for several minutes.[10]

Reagent Quantities

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |

| Piperidin-4-amine | 100.16 | 10.0 | 1.0 | 1.00 g |

| Methyl vinyl sulfone | 106.14 | 10.5 | 1.05 | 1.11 g (0.92 mL) |

| Methanol (Anhydrous) | 32.04 | N/A | N/A | 20 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-amine (1.00 g, 10.0 mmol).

-

Dissolution: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.

-

Reagent Addition: In a separate vial, weigh methyl vinyl sulfone (1.11 g, 10.5 mmol). Dissolve it in a minimal amount of anhydrous methanol (~2-3 mL) and load it into a dropping funnel.

-

Reaction Execution: Add the methyl vinyl sulfone solution dropwise to the stirring piperidin-4-amine solution over 15-20 minutes. An ice bath can be used to control a mild exotherm, though at this scale, it is often not necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% Triethylamine. The starting material (piperidine-4-amine) will have a lower Rf than the product. The reaction is complete when the starting amine spot is no longer visible.

Work-up and Purification

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Column Chromatography Setup: Prepare a silica gel column using a slurry of silica in Dichloromethane. The mobile phase for purification will be a gradient elution, starting with 100% DCM and gradually increasing the polarity with a solution of 10% MeOH / 1% TEA in DCM.

-

Purification: Dissolve the crude residue in a minimal amount of the initial eluent (DCM) and load it onto the column. Elute the column with the gradient solvent system.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine as a solid or viscous oil.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, is outlined below.

Caption: Workflow for the synthesis and purification of the target compound.

Characterization and Expected Results

To confirm the successful synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, the following analytical data should be obtained. The expected spectral characteristics are based on the compound's structure and data from similar molecules.[11][12]

-

Appearance: White to off-white solid or a pale yellow oil.

-

Expected Yield: 75-90%.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~3.10 (s, 3H, -SO₂CH₃)

-

~2.90-3.00 (m, 2H, -SO₂CH₂-)

-

~2.70-2.80 (m, 4H, piperidine H-2, H-6 and -NCH₂-)

-

~2.50-2.60 (m, 1H, piperidine H-4)

-

~1.90-2.10 (m, 2H, piperidine H-3, H-5 axial)

-

~1.60-1.75 (m, 2H, piperidine H-3, H-5 equatorial)

-

~1.40 (br s, 2H, -NH₂)

-

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

-

~55.0 (-SO₂C H₂-)

-

~52.5 (piperidine C-2, C-6)

-

~51.0 (-NC H₂-)

-

~49.0 (piperidine C-4)

-

~42.0 (-SO₂C H₃)

-

~33.0 (piperidine C-3, C-5)

-

-

Mass Spectrometry (ESI+):

-

Calculated for C₈H₁₈N₂O₂S: 206.11

-

Observed [M+H]⁺: 207.1

-

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine via an aza-Michael addition. By adhering to the outlined steps for synthesis, purification, and particularly the stringent safety precautions, researchers can confidently prepare this valuable chemical intermediate for applications in drug discovery and development. The inclusion of detailed characterization data provides a clear benchmark for validating the successful outcome of the synthesis.

References

-

Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

PubChem, NIH. (n.d.). Methyl vinyl sulfone. Available at: [Link]

-

ChemSRC. (n.d.). MSDS of Methyl vinyl sulfone. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric organocatalytic Michael addition of ketones to vinylsulfone. Chemical Communications. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Michael addition of amines to vinyl sulfonamides on solid support. Available at: [Link]

-

ACS Publications. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters. Available at: [Link]

-

Dove Medical Press. (n.d.). Supplementary Material: Characterization of Compounds. Available at: [Link]

-

ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines? Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

DR-NTU, Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

-

PMC, NIH. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available at: [Link]

-

Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

-

YouTube. (2020). Synthesis using the Michael Reaction. Available at: [Link]

-

Royal Society of Chemistry. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

PubChem, NIH. (n.d.). 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. Available at: [Link]

-

ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. Available at: [Link]

-

Nature. (n.d.). A reagent to access methyl sulfones. Available at: [Link]

- ScienceDirect. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Available at: https://www.sciencedirect.com/science/article/pii/S0960894X2100412X

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available at: [Link]

-

ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Available at: [Link]

-

PMC, NIH. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Available at: [Link]

-

MDPI. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. METHYL VINYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. capotchem.cn [capotchem.cn]

- 11. dovepress.com [dovepress.com]

- 12. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

Reaction protocol for 4-aminopiperidine and methyl vinyl sulfone

Abstract

This application note details the protocol for the chemo-selective N-alkylation of 4-aminopiperidine with methyl vinyl sulfone via an aza-Michael addition. The core challenge addressed is the competitive nucleophilicity between the endocyclic secondary amine (piperidine ring) and the exocyclic primary amine. By exploiting pKa differences and solvent-mediated transition state stabilization, this protocol achieves high selectivity for the N1-position (ring nitrogen) without the need for protecting groups.

Introduction & Mechanistic Insight

The Selectivity Challenge

4-Aminopiperidine presents a classic "diamine dilemma" in organic synthesis. It contains two nucleophilic sites:[1]

-

Secondary Amine (N1, Endocyclic): pKa

11.[1]2. More basic and electronically enriched (higher HOMO energy). -

Primary Amine (N4, Exocyclic): pKa

10.[1][2]6. Less basic and slightly less nucleophilic, though sterically more accessible.[1]

In Michael additions, unlike S

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition.[3] The nucleophilic nitrogen attacks the

-

Solvent Effect: Protic solvents (MeOH, Water) are critical.[1] They activate the sulfone electrophile via hydrogen bonding to the sulfonyl oxygens, lowering the LUMO energy and accelerating the reaction rate, which improves selectivity by allowing milder temperature conditions.[1]

Experimental Strategy & Decision Matrix

The following decision tree outlines the workflow based on the desired target: Mono-alkylation (N1) vs. Exhaustive Alkylation .

Figure 1: Strategic workflow for selecting reaction conditions based on the desired degree of substitution.

Detailed Protocol: Selective N1-Mono-Alkylation

This protocol yields 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine .

Reagents & Equipment

-

Reactant A: 4-Aminopiperidine (Purity >98%)

-

Reactant B: Methyl vinyl sulfone (Caution: Vesicant, handle in hood)[1]

-

Solvent: Methanol (Anhydrous preferred to prevent hydrolysis side reactions, though reaction tolerates water).[1]

-

Equipment: 3-neck round bottom flask, addition funnel, nitrogen inlet, magnetic stirrer.[1]

Step-by-Step Methodology

-

Preparation (0 min):

-

Charge the flask with 4-aminopiperidine (10.0 mmol, 1.00 g) .

-

Add Methanol (20 mL) to achieve a 0.5 M concentration. Stir until fully dissolved.

-

Cool the solution to 0°C using an ice bath. Reasoning: Lower temperature suppresses the reaction rate of the less nucleophilic primary amine, enhancing kinetic selectivity for the secondary amine.[1]

-

-

Addition (0 - 30 min):

-

Dissolve methyl vinyl sulfone (10.0 mmol, 1.06 g, 1.0 eq) in Methanol (5 mL).

-

Add this solution dropwise over 30 minutes via the addition funnel.

-

Critical Control Point: Do not add excess sulfone. A slight deficit (0.95 eq) is preferable to avoid over-alkylation if high purity is required without chromatography.

-

-

Reaction (30 min - 4 hrs):

-

Allow the reaction to warm naturally to Room Temperature (20-25°C) .

-

Stir for 4 hours.

-

Self-Validating Check (TLC): Use Silica plates (Eluent: 10% MeOH in DCM + 1% NH

OH). Stain with Ninhydrin. The starting material (lower Rf) should disappear, replaced by a major spot (product) and minimal bis-alkylated byproduct (higher Rf).

-

-

Workup & Purification:

-

Concentrate the mixture under reduced pressure to remove Methanol.

-

Extraction: Redissolve residue in DCM (30 mL) and wash with minimal Brine (10 mL).

-

Note: 4-aminopiperidine derivatives are very polar. Avoid excessive aqueous washes to prevent yield loss.

-

Dry organic layer over Na

SO -

Refinement: If the primary amine reacted (forming mixtures), the secondary amine product can often be crystallized from cold Ethyl Acetate/Hexanes due to polarity differences.[1]

-

Analytical Data & Validation

To confirm the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

| Feature | Unreacted 4-Aminopiperidine | N1-Alkylated Product (Target) |

| H-2/H-6 (Ring) | Shift downfield to | |

| Vinyl Protons | N/A | Absent. (Disappearance of |

| Sulfone Methyl | N/A | Distinct singlet at |

| Exocyclic NH | Broad singlet | Remains a broad singlet (integral = 2H). If bis-alkylation occurred, this becomes 1H or 0H.[1] |

Safety & Handling (E-E-A-T)

-

Methyl Vinyl Sulfone: Highly toxic and a severe vesicant (blister agent). It can cause irreversible eye damage [1][3].

-

Control: Always handle in a functioning fume hood. Double-glove (Nitrile).

-

Neutralization: Quench spills with dilute aqueous NaOH or bleach solution to degrade the Michael acceptor.

-

-

4-Aminopiperidine: Corrosive and irritant. Causes skin burns [4].

Pathway Visualization

The following diagram illustrates the molecular mechanism and the specific atomic selectivity.

Figure 2: Reaction pathway highlighting the kinetic preference for N1-alkylation.

References

-

Fisher Scientific. (2024). Safety Data Sheet: Methyl Vinyl Sulfone. Retrieved from

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl Vinyl Sulfone. Retrieved from

-

Sigma-Aldrich. Product Specification: 4-Aminopiperidine. Retrieved from

-

ResearchGate. (2025). Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst. Retrieved from

Sources

Application Notes and Protocols for Reductive Amination using 1-(2-(Methylsulfonyl)ethyl)piperidin-4-one

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of biologically active molecules, with estimates suggesting that over a quarter of all C-N bond-forming reactions in pharmaceutical development are achieved through this method.[2][3] The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[4][5][6]

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[7][8][9] Specifically, piperidin-4-one derivatives serve as versatile synthetic intermediates for the creation of diverse compound libraries.[7][10] This guide focuses on the reductive amination of a specific piperidin-4-one derivative, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-one , a compound of interest for introducing a sulfonyl moiety, which can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

This document provides a comprehensive overview, detailed protocols, and expert insights into performing reductive amination reactions with 1-(2-(methylsulfonyl)ethyl)piperidin-4-one. The protocols are designed to be robust and adaptable for various primary and secondary amines, catering to the needs of researchers in drug discovery and development.

The Chemistry of Reductive Amination

The reductive amination process is a two-step, one-pot reaction. The initial step is the formation of an iminium ion from the ketone and the amine under mildly acidic conditions. This is followed by the reduction of the iminium ion by a selective reducing agent.

The Choice of Reducing Agent

A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone.[5][11] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct.

For this purpose, several specialized hydride reagents have been developed. While sodium borohydride (NaBH₄) can be used, it is often too reactive and can reduce the starting ketone.[4] More selective and commonly employed reagents include:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and highly selective reducing agent, particularly effective for the reductive amination of ketones.[1][11][12] It is less sensitive to moisture than other borohydrides and can be used in a variety of aprotic solvents. The acetic acid generated during the reaction can also catalyze the formation of the iminium ion.[1][11]

-

Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent that is stable under mildly acidic conditions (pH 4-5), which are optimal for imine formation.[4][5][13] However, a significant drawback is the potential for the release of highly toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.[13]

For the protocols detailed below, sodium triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, efficacy, and improved safety profile compared to sodium cyanoborohydride.[1][11]

Reaction Mechanism and Workflow

The general mechanism for the reductive amination of 1-(2-(methylsulfonyl)ethyl)piperidin-4-one with a primary amine using sodium triacetoxyborohydride is depicted below.

Caption: General workflow for the one-pot reductive amination.